Molybdenum sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

molybdenum;trisulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.3H2O4S/c;3*1-5(2,3)4/h;3*(H2,1,2,3,4)/p-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTXNKQQQBSTFO-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

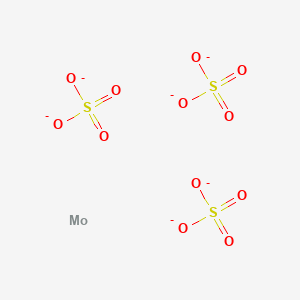

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Mo] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MoO12S3-6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51016-80-9 | |

| Record name | Molybdenum sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051016809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Synthesis of Molybdenum (VI) Sulfate for Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of molybdenum (VI) sulfate (B86663) and its role as a precursor in the development of catalytically active materials. While direct catalytic applications of pre-synthesized molybdenum (VI) sulfate are not extensively documented, its transformation into highly active molybdenum oxides and sulfides makes it a significant compound in the field of catalysis. This document details the synthesis of molybdenum (VI) oxysulfate (MoO₂SO₄), its subsequent conversion into catalytically active species, and the performance of these materials in various chemical transformations.

Introduction to Molybdenum in Catalysis

Molybdenum-based materials are pivotal catalysts in a wide array of industrial chemical processes.[1] Their versatility stems from the variable oxidation states of molybdenum, which facilitate redox reactions essential for catalysis.[2] Key applications include hydrodesulfurization (HDS) in the petroleum industry, selective oxidation of alcohols and olefins, and olefin metathesis.[1] Typically, molybdenum oxides (such as MoO₃ and MoO₂) and molybdenum sulfides (MoS₂) form the catalytically active phases.[2][3] Molybdenum (VI) sulfate can serve as a valuable precursor for the synthesis of these active materials, offering a route to well-defined catalyst systems.

Synthesis of Molybdenum (VI) Oxysulfate (MoO₂SO₄)

The synthesis of molybdenum (VI) oxysulfate has been systematically studied, yielding different polymorphic modifications depending on the reaction conditions. The most common synthetic route involves the reaction of molybdenum (VI) oxide or its hydrate (B1144303) with sulfuric acid.[4]

Experimental Protocol for Synthesis of MoO₂SO₄

This protocol is adapted from the work of Christiansen et al.[4]

Materials:

-

Molybdenum (VI) oxide (α-MoO₃) or Molybdenum (VI) oxide hydrate (MoO₃·0.43H₂O)

-

Sulfuric acid (H₂SO₄), various concentrations (e.g., 65-95 wt%)

Procedure:

-

A specific amount of the molybdenum oxide precursor (α-MoO₃ or MoO₃·0.43H₂O) is mixed with sulfuric acid of a chosen concentration in a reaction vessel.

-

The reaction mixture is heated to a specific temperature, which can range from room temperature to the boiling point of the sulfuric acid, and maintained for a defined period.

-

The resulting crystalline product is then isolated from the reaction mixture.

-

The synthesized MoO₂SO₄ is sensitive to moisture and should be handled and stored in a dry environment.[4]

Formation of Different Polymorphs:

The specific polymorph of MoO₂SO₄ obtained (I, II, or III) is dependent on the reaction temperature, time, and the concentration of the sulfuric acid used. For instance, MoO₂SO₄ modification II is typically formed at temperatures above 75 °C and can subsequently convert to modifications I or III depending on the duration and temperature of the reaction.[4]

Synthesis Workflow

Transformation of MoO₂SO₄ into Catalytically Active Species

Molybdenum (VI) oxysulfate is a precursor that can be converted into catalytically active molybdenum oxides or sulfides through thermal decomposition or sulfidation.

Thermal Decomposition to Molybdenum (VI) Oxide (MoO₃)

Upon heating, MoO₂SO₄ decomposes to form α-MoO₃ or a mixture of α-MoO₃ and β-MoO₃.[4] Molybdenum (VI) oxide is a known catalyst for various oxidation reactions.

Experimental Protocol for Thermal Decomposition:

-

A sample of the synthesized MoO₂SO₄ is placed in a crucible.

-

The crucible is heated in a furnace under a controlled atmosphere (e.g., air or inert gas).

-

The heating rate and final temperature are critical parameters that influence the resulting phase of the molybdenum oxide.

Sulfidation to Molybdenum Sulfide (B99878) (MoS₂)

Molybdenum sulfides are the catalysts of choice for hydrodesulfurization (HDS).[1] The sulfidation of molybdenum precursors is a standard method for preparing these catalysts.

Experimental Protocol for Sulfidation:

-

The MoO₂SO₄ precursor is placed in a tube furnace.

-

A flow of a sulfidizing agent, typically a mixture of H₂S and H₂, is passed over the precursor.

-

The temperature of the furnace is ramped up to the desired sulfidation temperature and held for a specific duration.

-

The resulting material is the active molybdenum sulfide catalyst.

Catalyst Activation Pathway

Catalytic Applications and Performance Data

While specific catalytic data for pre-synthesized MoO₂SO₄ is scarce, the performance of its derivative catalysts, MoO₃ and MoS₂, is well-documented.

Molybdenum Oxide Catalysts

Molybdenum oxide-based catalysts are effective in a variety of oxidation reactions.[5] The catalytic activity is often attributed to the redox cycle of molybdenum.

| Catalyst System | Reaction | Reactants | Products | Conversion (%) | Selectivity (%) | Reference |

| Fe-Mo Oxides | Methanol Oxidation | Methanol, Oxygen | Formaldehyde | High | High | [1][5] |

| Bi-Mo Oxides | Propene Ammoxidation | Propene, Ammonia, Air | Acrylonitrile | - | - | [1] |

| Mo-V Oxides | Acrolein Oxidation | Acrolein, Oxygen | Acrylic Acid | - | - | [1] |

Molybdenum Sulfide Catalysts

Supported and unsupported molybdenum sulfides are the standard catalysts for hydrodesulfurization in the petroleum industry.[1]

| Catalyst System | Reaction | Feedstock | Key Performance Indicator | Value | Reference |

| Co-MoS₂/Al₂O₃ | Hydrodesulfurization | Petroleum fractions | Sulfur Removal | High | [1] |

| Ni-MoS₂/Al₂O₃ | Hydrodesulfurization | Petroleum fractions | Sulfur Removal | High | [1] |

| MoS₂ | Water-Gas Shift | CO, H₂O | CO Conversion | Varies with support | [6] |

Conclusion

Molybdenum (VI) sulfate, specifically molybdenum (VI) oxysulfate (MoO₂SO₄), serves as a well-defined precursor for the synthesis of catalytically active molybdenum oxides and sulfides. While its direct application as a catalyst is not widely reported, its importance lies in providing a controlled route to established catalytic materials. The detailed synthesis protocol for MoO₂SO₄, combined with the subsequent transformation steps, allows for the preparation of catalysts for critical industrial processes such as selective oxidation and hydrodesulfurization. Further research into the direct catalytic activity of molybdenum (VI) sulfate and other oxysulfate compounds could open new avenues in catalyst design and application.

References

- 1. imoa.info [imoa.info]

- 2. Catalysis Research | Exploration of Molybdenum Oxide Compounds-A Review [lidsen.com]

- 3. Single-layer MoS2 formation by sulfidation of molybdenum oxides in different oxidation states on Au(111) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and characterization of molybdenum(VI) oxide sulfates and crystal structures of two polymorphs of MoO2(SO4) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. lidsen.com [lidsen.com]

- 6. researchgate.net [researchgate.net]

Unraveling the Crystal Architecture of Molybdenum Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure determination of molybdenum sulfate (B86663), with a primary focus on the well-characterized molybdenum(VI) oxysulfate, MoO₂(SO₄). The document details experimental methodologies for synthesis and crystal structure analysis, presents key crystallographic data in structured tables, and visualizes experimental workflows for clarity.

Synthesis of Molybdenum Sulfate Crystals

The synthesis of this compound single crystals, particularly the molybdenum(VI) oxysulfate polymorphs, is highly dependent on reaction conditions such as temperature, reaction time, and the concentration of sulfuric acid. The primary starting materials are typically molybdenum(VI) oxide (α-MoO₃) or its hydrate (B1144303) (MoO₃·0.43H₂O).[1][2]

Experimental Protocol: Synthesis of MoO₂(SO₄) Polymorphs

This protocol is adapted from the work of Christiansen et al. (2001).[2]

Materials:

-

α-Molybdenum(VI) oxide (α-MoO₃) or Molybdenum(VI) oxide hydrate (MoO₃·0.43H₂O)

-

Sulfuric acid (H₂SO₄), varying concentrations (e.g., 65-95 wt%)

Procedure:

-

A mixture of the molybdenum oxide source and sulfuric acid is prepared in a suitable reaction vessel.

-

The reaction mixture is heated to a specific temperature, which can range from room temperature to the boiling point of the acid, to target different polymorphs.

-

The reaction is allowed to proceed for a defined duration. The formation of different polymorphs is time-dependent.

-

After the reaction, the mixture is cooled, and the resulting crystals are separated from the solution.

-

The crystals are washed with an appropriate solvent to remove any residual acid and dried.

Polymorph-Specific Conditions:

-

MoO₂(SO₄) II: This polymorph is typically the first to crystallize at temperatures above approximately 75°C.[1][2]

-

MoO₂(SO₄) I and III: MoO₂(SO₄) II is often unstable in the reaction mixture and will convert to either polymorph I or III depending on the specific temperature and reaction time.[1][2] For example, prolonged heating at higher temperatures tends to favor the formation of polymorph I.

Experimental Protocol: Solvothermal Synthesis of Monoclinic MoO₂(SO₄)

This protocol is based on the solvothermal synthesis method described by Wickleder (2011).[3]

Materials:

-

Molybdenum(VI) oxide (MoO₃)

-

Sulfuric acid (H₂SO₄)

-

Oleum (B3057394) (fuming sulfuric acid, SO₃ in H₂SO₄)

Procedure:

-

Molybdenum(VI) oxide is mixed with a solution of sulfuric acid and oleum in a sealed, inert reaction vessel (e.g., a glass ampoule).

-

The vessel is heated to a temperature between 200 and 300°C for a specified duration.

-

The autoclave is cooled down slowly to room temperature to allow for crystal growth.

-

The resulting single crystals are isolated, washed, and dried.

Crystal Structure Determination by Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound is primarily achieved through single-crystal X-ray diffraction (XRD). This technique provides precise information on the arrangement of atoms in the crystal lattice.

Experimental Protocol: Single-Crystal XRD Analysis

-

Crystal Selection and Mounting: A suitable single crystal of this compound with well-defined faces and without visible defects is selected under a microscope. The crystal is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.

-

Data Processing: The collected diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods, to obtain the initial positions of the atoms. The atomic positions and other crystallographic parameters are then refined to achieve the best possible fit between the observed and calculated diffraction patterns.

Crystallographic Data of Molybdenum Sulfates

Table 1: Crystallographic Data for MoO₂(SO₄) Polymorphs

| Parameter | MoO₂(SO₄) - Polymorph I | MoO₂(SO₄) - Polymorph II | Monoclinic MoO₂(SO₄) |

| Crystal System | Monoclinic | Orthorhombic | Monoclinic |

| Space Group | C2/c | Pna2₁ | I2/a |

| a (Å) | Data not available | Data not available | 8.5922(6) |

| b (Å) | Data not available | Data not available | 12.2951(6) |

| c (Å) | Data not available | Data not available | 25.671(2) |

| α (˚) | 90 | 90 | 90 |

| β (˚) | Data not available | 90 | 94.567(9) |

| γ (˚) | 90 | 90 | 90 |

| Volume (ų) | Data not available | Data not available | 2703.4(3) |

| Z | Data not available | Data not available | 24 |

| Reference | Christiansen et al. (2001)[2] | Christiansen et al. (2001)[2] | Wickleder (2011)[3] |

Note: Complete crystallographic data, including atomic coordinates, for the polymorphs described by Christiansen et al. were not available in the searched literature.

Structural Features of Molybdenum(VI) Oxysulfate

The crystal structures of the known MoO₂(SO₄) polymorphs are characterized by a three-dimensional framework built from corner-sharing MoO₆ octahedra and SO₄ tetrahedra.[1][2] The molybdenum atoms are in a +6 oxidation state and are coordinated to six oxygen atoms. The sulfate groups act as bridging ligands, connecting the molybdenum centers. The arrangement of these polyhedra defines the specific crystal structure and properties of each polymorph. The MoO₆ octahedra are often distorted due to the presence of terminal Mo=O double bonds.[1]

Visualizing Experimental Workflows

The following diagrams illustrate the generalized workflows for the synthesis and crystal structure determination of this compound.

Caption: Generalized workflow for the synthesis of this compound single crystals.

Caption: Workflow for crystal structure determination using single-crystal X-ray diffraction.

References

- 1. Sulfates of the refractory metals: crystal structure and thermal behavior of Nb2O2(SO4)3, MoO2(SO4), WO(SO4)2, and two modifications of Re2O5(SO4)2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of molybdenum(VI) oxide sulfates and crystal structures of two polymorphs of MoO2(SO4) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Decomposition Pathway of Hydrated Molybdenum Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathway of hydrated molybdenum sulfate (B86663). The information presented herein is synthesized from scholarly research and is intended to support professionals in materials science, chemistry, and drug development in understanding the thermal behavior of this compound.

The thermal decomposition of hydrated molybdenum sulfate is a multi-stage process involving dehydration followed by the decomposition of the anhydrous sulfate. The final products are typically polymorphic forms of molybdenum trioxide. Understanding this pathway is crucial for applications where thermal stability and controlled decomposition are critical.

Thermal Decomposition Pathway Overview

The thermal decomposition of hydrated this compound, represented generally as MoO₂SO₄·xH₂O, proceeds through distinct stages. Initially, the compound undergoes dehydration, losing its water molecules in one or more steps. This is followed by the decomposition of the anhydrous this compound at higher temperatures, ultimately yielding molybdenum trioxide (MoO₃).

The key stages are:

-

Dehydration: The water of hydration is removed. This process can be a single event or occur in multiple steps, depending on the specific hydrate (B1144303) and the heating conditions.

-

Decomposition of Anhydrous Sulfate: The MoO₂SO₄ decomposes, releasing sulfur oxides and forming molybdenum trioxide.

-

Phase Transitions of Molybdenum Trioxide: The resulting MoO₃ may undergo phase transitions between its different polymorphic forms (e.g., α-MoO₃ and β-MoO₃) at higher temperatures.

The overall decomposition can be represented by the following general reactions:

-

Dehydration: MoO₂SO₄·xH₂O(s) → MoO₂SO₄(s) + xH₂O(g)

-

Decomposition: MoO₂SO₄(s) → MoO₃(s) + SO₃(g)

It is important to note that the exact temperatures and intermediate products can be influenced by factors such as the heating rate, atmosphere, and the specific nature of the starting material.

Quantitative Data Presentation

The following tables summarize the quantitative data associated with the thermal decomposition of hydrated molybdenum compounds, based on available research.

Table 1: Thermal Decomposition Stages of Hydrated Molybdenum Oxide (as a proxy for dehydration)

| Stage | Temperature Range (°C) | Mass Loss (%) | Corresponding Event |

| 1 | 25 - 120 | Major | Dehydration |

| 2 | ~218 | Minor | Further Dehydration/Structural Change |

| 3 | ~232 | Minor | Further Dehydration/Structural Change |

Note: This data is based on the thermal analysis of hydrated MoO₃ and serves as an illustrative example of the dehydration process. The exact temperatures and mass losses for hydrated this compound may vary.

Table 2: Thermal Decomposition of Anhydrous Molybdenum(VI) Oxide Sulfate

| Compound | Decomposition Product(s) | Analytical Technique(s) |

| MoO₂(SO₄) | α-MoO₃ and/or β-MoO₃ | TGA, DTA, Powder X-ray Diffraction |

Data synthesized from Schwarz, B., Wltschek, M., & Rausch, N. (2018). Synthesis and characterization of molybdenum(VI) oxide sulfates and crystal structures of two polymorphs of MoO2(SO4). Dalton Transactions, 47(10), 3466-3475.

Experimental Protocols

The study of the thermal decomposition of hydrated this compound relies on several key analytical techniques. The following are detailed methodologies for the principal experiments cited in the literature.

3.1. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

-

Objective: To determine the temperature and mass change associated with the decomposition stages.

-

Instrumentation: A simultaneous TGA/DTA instrument.

-

Methodology:

-

A precisely weighed sample of the hydrated this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

The crucible is placed in the TGA/DTA furnace.

-

The sample is heated at a constant rate (e.g., 5 or 10 °C/min) over a specified temperature range (e.g., from room temperature to 1000 °C).

-

The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, to prevent unwanted side reactions.

-

The instrument continuously records the sample's mass (TGA) and the temperature difference between the sample and an inert reference (DTA) as a function of temperature.

-

The resulting TGA curve shows mass loss at different temperatures, corresponding to dehydration and decomposition. The DTA curve shows endothermic or exothermic peaks associated with these events.

-

3.2. Powder X-ray Diffraction (PXRD)

-

Objective: To identify the crystalline phases of the starting material, intermediate products, and final residue.

-

Instrumentation: A powder X-ray diffractometer.

-

Methodology:

-

Samples of the material are collected at different stages of the thermal decomposition by heating the hydrated this compound to specific temperatures in a furnace and then cooling it down.

-

Each sample is finely ground and mounted on a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation).

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

-

The obtained patterns are compared with standard diffraction databases (e.g., ICDD) to identify the chemical composition and crystal structure of each phase.

-

Mandatory Visualizations

The following diagrams illustrate the thermal decomposition pathway and the experimental workflow.

Caption: A simplified diagram illustrating the major stages of the thermal decomposition of hydrated this compound.

Caption: A flowchart depicting the experimental workflow used to characterize the thermal decomposition pathway.

An In-depth Technical Guide to the Characterization of Amorphous Molybdenum Oxysulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of amorphous molybdenum oxysulfate. This material is of growing interest due to its potential applications in catalysis and materials science. The guide details common experimental protocols and presents key characterization data in a structured format for researchers, scientists, and professionals in drug development who may utilize such materials as catalysts or precursors.

Synthesis of Amorphous Molybdenum Oxysulfate

A common route for synthesizing amorphous molybdenum oxysulfate involves the acid condensation of an aqueous oxothiomolybdate precursor.[1] This bottom-up approach allows for the formation of a solid material with a disordered atomic structure.

Experimental Protocol: Synthesis via Acidification

-

Precursor Preparation : Prepare an aqueous solution of ammonium (B1175870) oxothiomolybdate ((NH4)2MoO2S2). This precursor itself can be synthesized by bubbling hydrogen sulfide (B99878) (H2S) gas through an ammonium heptamolybdate solution that is cooled in an ice bath.[1]

-

Acidification : Slowly add a 1M solution of hydrochloric acid (HCl) to the aqueous (NH4)2MoO2S2 solution while stirring.[1]

-

Precipitation : The acidification process induces the condensation of the MoO2S2{2-} anions, leading to the precipitation of a solid, amorphous MoOS2-like material.[1]

-

Washing and Drying : The resulting precipitate should be thoroughly washed with deionized water to remove any unreacted precursors and byproducts. This is followed by drying under vacuum at a low temperature to yield the final amorphous molybdenum oxysulfate powder.

Structural Characterization

X-ray Powder Diffraction (XRPD)

XRPD is a fundamental technique used to confirm the amorphous nature of the synthesized material. Unlike crystalline materials which produce sharp, well-defined Bragg peaks, amorphous solids generate broad, diffuse scattering halos.[2][3]

The absence of sharp diffraction peaks in the XRPD pattern of synthesized molybdenum oxysulfate confirms its lack of long-range atomic order, a defining characteristic of amorphous materials.[4] The broad hump in the pattern is indicative of short-range order within the material.[2][3]

Experimental Protocol: X-ray Powder Diffraction (XRPD)

-

Sample Preparation : Finely grind the amorphous molybdenum oxysulfate powder to ensure random orientation of the particles. Mount the powder onto a zero-background sample holder.

-

Instrumentation : Utilize a powder diffractometer, such as a PANalytical Cubix'Pro, equipped with a copper X-ray source (Cu Kα radiation, λ = 0.15406 nm).[5]

-

Data Collection :

-

Set the generator to standard operating conditions (e.g., 40 kV and 40 mA).

-

Scan the sample over a 2θ range of 10° to 80°.

-

Use a step size of approximately 0.02° and a sufficient counting time per step to ensure good signal-to-noise ratio.

-

-

Data Analysis : Analyze the resulting diffractogram. The absence of sharp peaks and the presence of one or more broad halos are conclusive evidence of an amorphous structure.

Spectroscopic Characterization

Spectroscopic techniques are crucial for elucidating the elemental composition, oxidation states, and local bonding environments within the amorphous structure.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides quantitative information about the elemental composition and chemical (oxidation) states of the constituent elements. For amorphous molybdenum oxysulfate, XPS is used to identify the various oxidation states of molybdenum (e.g., Mo⁴⁺, Mo⁵⁺, Mo⁶⁺) and to characterize the chemical environment of sulfur and oxygen.[6]

Table 1: Typical XPS Binding Energies for Molybdenum Oxysulfate Components

| Core Level | Oxidation State / Species | Binding Energy (eV) | Reference |

| Mo 3d₅/₂ | Mo⁴⁺ (in MoS₂) | 229.2 | [7] |

| Mo 3d₃/₂ | Mo⁴⁺ (in MoS₂) | 232.4 | [7] |

| Mo 3d₅/₂ | Mo⁵⁺ | 230.0 - 231.1 | [6][7] |

| Mo 3d₃/₂ | Mo⁵⁺ | ~233.1 | [7] |

| Mo 3d₅/₂ | Mo⁶⁺ (in MoO₃) | ~232.5 | [6] |

| Mo 3d₃/₂ | Mo⁶⁺ (in MoO₃) | ~235.8 | [8] |

| S 2p₃/₂ | S²⁻ (sulfide) | ~161.7 | [7] |

| S 2p₁/₂ | S²⁻ (sulfide) | ~162.8 | [7] |

| O 1s | M-O-M / M=O | 530.0 - 531.0 |

Note: Binding energies can vary slightly based on the specific chemical environment and instrument calibration.

Experimental Protocol: X-ray Photoelectron Spectroscopy (XPS)

-

Sample Preparation : Press the amorphous molybdenum oxysulfate powder into a pellet or mount it on a sample holder using conductive carbon tape. The sample must be ultra-high vacuum (UHV) compatible.

-

Instrumentation : Perform the analysis in an XPS spectrometer, such as a Kratos AXIS Ultra DLD, equipped with a monochromatic Aluminum Kα X-ray source (1486.6 eV).[5]

-

Data Collection :

-

Acquire spectra at a base pressure below 10⁻⁸ Torr.

-

Perform an initial survey scan (0-1200 eV) to identify all elements present.

-

Acquire high-resolution spectra for the Mo 3d, S 2p, O 1s, and C 1s regions using a pass energy of 20 eV.[5]

-

-

Data Analysis :

-

Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 285.0 eV.[5]

-

Use appropriate software (e.g., CASA XPS) to perform peak fitting (deconvolution) of the high-resolution spectra.[5]

-

When fitting the Mo 3d spectra, maintain a fixed spin-orbit splitting of approximately 3.1-3.2 eV and an area ratio of 3:2 for the 3d₅/₂ and 3d₃/₂ peaks.[9] For the S 2p spectra, use a splitting of ~1.2 eV and an area ratio of 2:1 for the 2p₃/₂ and 2p₁/₂ peaks.[9]

-

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that probes vibrational modes in a material, providing insight into the local bonding structure. In amorphous molybdenum oxysulfate, it is particularly useful for identifying characteristic Mo-O and Mo-S bonds.

Table 2: Characteristic Raman Bands for Molybdenum Oxysulfate

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

| 200 - 600 | Mo-O bending vibrations | [10] |

| 600 - 1000 | Mo-O stretching vibrations | [10] |

| 800 - 950 | Mo=O terminal bond motifs | [6] |

Experimental Protocol: Raman Spectroscopy

-

Sample Preparation : Place a small amount of the amorphous powder on a glass microscope slide.

-

Instrumentation : Use a Raman microscope system.

-

Data Collection :

-

Data Analysis : Identify the peak positions and compare them with literature values for known molybdenum-oxygen and molybdenum-sulfur vibrational modes to interpret the local structure.

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of the material and observe phase transitions.

-

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It can reveal information about decomposition temperatures, solvent loss, and the nature of evolved gases.

-

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as glass transitions, crystallization (exothermic), and melting (endothermic).[11] For amorphous materials, an exothermic peak can indicate the temperature at which the material crystallizes into a more stable phase.

Experimental Protocol: TGA/DSC

-

Sample Preparation : Accurately weigh a small amount (5-10 mg) of the amorphous molybdenum oxysulfate powder into an alumina (B75360) or platinum crucible.

-

Instrumentation : Use a simultaneous TGA/DSC instrument.

-

Data Collection :

-

Heat the sample from room temperature to an appropriate final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

Conduct the experiment under a controlled atmosphere, such as an inert nitrogen or argon flow, to prevent oxidation.

-

-

Data Analysis : Analyze the TGA curve for mass loss steps and the DSC curve for endothermic or exothermic events. Correlate mass losses with the decomposition of specific components and identify the crystallization temperature from the exothermic peak in the DSC signal.

Visualization of Workflows and Relationships

Characterization Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and comprehensive characterization of amorphous molybdenum oxysulfate.

Caption: Experimental workflow for synthesis and characterization.

Data Interpretation Logic

This diagram shows how data from different spectroscopic techniques are integrated to build a comprehensive understanding of the material's chemical nature.

Caption: Logic flow for interpreting spectroscopic data.

References

- 1. researchgate.net [researchgate.net]

- 2. icdd.com [icdd.com]

- 3. ntrs.nasa.gov [ntrs.nasa.gov]

- 4. Evidence from in Situ X-ray Absorption Spectroscopy for the Involvement of Terminal Disulfide in the Reduction of Protons by an Amorphous Molybdenum Sulfide Electrocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. zaguan.unizar.es [zaguan.unizar.es]

- 6. Coordination polymer structure and revisited hydrogen evolution catalytic mechanism for amorphous molybdenum sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 10. researchgate.net [researchgate.net]

- 11. icdd.com [icdd.com]

Molybdenum Disulfide (MoS₂) Synthesis: A Technical Guide to Precursor Selection and Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Molybdenum disulfide (MoS₂), a transition metal dichalcogenide, has garnered significant research interest due to its unique electronic, optical, and catalytic properties. Its layered structure, analogous to graphene, allows for the formation of two-dimensional materials with a tunable bandgap, making it a promising candidate for a wide range of applications, including nanoelectronics, catalysis, and sensing. The synthesis of high-quality MoS₂ is paramount to unlocking its full potential. This technical guide provides a comprehensive overview of the prevalent methods for MoS₂ synthesis, with a focus on the selection of molybdenum precursors. While "molybdenum sulfate" was the initial topic of inquiry, a thorough review of the scientific literature indicates that its use as a direct precursor is not well-documented. Therefore, this guide will focus on the most commonly employed and well-characterized molybdenum precursors: sodium molybdate (B1676688) (Na₂MoO₄), ammonium (B1175870) molybdate ((NH₄)₆Mo₇O₂₄), and molybdenum trioxide (MoO₃). The two primary synthesis techniques, hydrothermal synthesis and chemical vapor deposition (CVD), will be discussed in detail, including experimental protocols and comparative data.

Precursor Selection for MoS₂ Synthesis: A Note on Molybdenum Sulfate (B86663)

While various molybdenum compounds can theoretically serve as precursors for MoS₂ synthesis, the scientific literature predominantly features the use of molybdates and molybdenum oxides. A targeted search for "this compound" as a precursor for MoS₂ synthesis yielded minimal specific experimental protocols. This suggests that while thermodynamically possible, the use of this compound is not a common or well-established method. The preference for precursors like sodium molybdate, ammonium molybdate, and molybdenum trioxide likely stems from their favorable reactivity, solubility in common solvents (for hydrothermal methods), and vapor pressure characteristics (for CVD methods), which allow for greater control over the synthesis process and the quality of the resulting MoS₂.

Hydrothermal Synthesis of MoS₂

Hydrothermal synthesis is a versatile, solution-based method for producing a variety of MoS₂ nanostructures, including nanosheets, nanoflowers, and quantum dots. This technique involves a chemical reaction in an aqueous solution at elevated temperatures and pressures within a sealed vessel, typically a Teflon-lined autoclave.

General Experimental Workflow for Hydrothermal Synthesis

The hydrothermal synthesis of MoS₂ generally follows the workflow outlined below.

Caption: General experimental workflow for the hydrothermal synthesis of MoS₂.

Experimental Protocols for Hydrothermal Synthesis

Below are detailed protocols for the hydrothermal synthesis of MoS₂ using common molybdenum precursors.

Protocol 1: Using Sodium Molybdate and Thiourea

This protocol is adapted from various sources and is a common method for producing MoS₂ nanoflowers.[1]

-

Precursor Solution Preparation: Dissolve 0.14 M sodium molybdate dihydrate (Na₂MoO₄·2H₂O) and 0.65 M thiourea (CS(NH₂)₂) in 120 ml of deionized water.[1]

-

Hydrothermal Reaction: Transfer the precursor solution to a Teflon-lined autoclave and heat it at 200°C for 24 hours.[1]

-

Product Collection and Purification: After the autoclave cools to room temperature, collect the black precipitate. Wash the product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Drying: Dry the final product at 70°C for several hours.[1]

Protocol 2: Using Ammonium Molybdate and L-cysteine

This "green" synthesis method utilizes L-cysteine as both the sulfur source and a capping agent.[2]

-

Precursor Solution Preparation: Dissolve 2.0 g of ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) and 4.0 g of L-cysteine in 50 mL of deionized water. Sonicate the solution for 30 minutes to ensure homogeneity.[2]

-

Hydrothermal Reaction: Transfer the solution into a 100 mL stainless steel autoclave and heat it at 200°C for 12 hours.[2]

-

Product Collection and Purification: After cooling, centrifuge the black precipitate and wash it thoroughly with water.[2]

-

Drying: Dry the synthesized MoS₂ nanosheets in an oven at 70°C for 18 hours.[2]

Quantitative Data for Hydrothermal Synthesis

The following table summarizes key quantitative parameters from various hydrothermal synthesis protocols.

| Molybdenum Precursor | Sulfur Precursor | Molar Ratio (Mo:S) | Temperature (°C) | Time (h) | Resulting Morphology | Reference |

| Sodium Molybdate (Na₂MoO₄) | Thiourea | 1:4.6 | 200 | 24 | Nanoflowers | [1] |

| Sodium Molybdate (Na₂MoO₄) | Thioacetamide | 1:4 | 200 | 20 | Few-layered MoS₂ | [3] |

| Ammonium Molybdate ((NH₄)₆Mo₇O₂₄) | L-cysteine | 1:12.9 | 200 | 12 | Nanosheets | [2] |

| Ammonium Molybdate ((NH₄)₆Mo₇O₂₄) | Thiourea | 1:20 | 220 | 24 | Ultrathin Nanosheets (~4 nm) | [4] |

| Sodium Molybdate (Na₂MoO₄) | Sulfur (S₈) | 1:1.7 | 180 | 24 | Tube-like spheres | [5] |

Chemical Vapor Deposition (CVD) Synthesis of MoS₂

Chemical Vapor Deposition is a widely used technique to grow high-quality, large-area, and thin-layered MoS₂ films on various substrates. The process involves the reaction of volatile precursors in a controlled high-temperature environment.

General Experimental Workflow for CVD Synthesis

A typical CVD process for MoS₂ synthesis from solid precursors is depicted below.

Caption: General experimental workflow for the CVD synthesis of MoS₂.

Experimental Protocol for CVD Synthesis

This protocol describes a common method for growing mono- or few-layer MoS₂ using MoO₃ and sulfur as precursors.

-

Precursor and Substrate Placement: Place a crucible containing sulfur powder in the upstream, low-temperature zone of a single-zone tube furnace. Place a crucible with MoO₃ powder and the desired substrate (e.g., Si/SiO₂) facing down over it in the downstream, high-temperature zone.[6]

-

System Purging: Purge the quartz tube with an inert gas, such as argon (Ar), to remove any oxygen and moisture.

-

Heating and Growth: Heat the furnace to the growth temperature, typically between 650°C and 800°C.[6] The sulfur is heated to a lower temperature (e.g., 150-200°C) to generate sulfur vapor, which is carried by the inert gas to the high-temperature zone.

-

Reaction: The sulfur vapor reacts with the vaporized MoO₃ on the substrate surface to form MoS₂. The growth duration can be varied to control the layer thickness.

-

Cooling: After the growth period, the furnace is cooled down to room temperature under a continuous flow of inert gas.

Chemical Reaction Pathway in CVD

The synthesis of MoS₂ from MoO₃ and sulfur via CVD is a multi-step process.

Caption: Simplified chemical reaction pathway for the CVD of MoS₂ from MoO₃ and S.

It is important to note that intermediate products such as molybdenum dioxide (MoO₂) and molybdenum oxysulfide (MoOS₂) can form, especially with insufficient sulfur vapor.[7] A high molar ratio of sulfur to molybdenum vapor is crucial for the successful synthesis of pure MoS₂.[7]

Quantitative Data for CVD Synthesis

The table below provides a summary of key parameters for the CVD synthesis of MoS₂.

| Molybdenum Precursor | Sulfur Precursor | Growth Temperature (°C) | Carrier Gas | Substrate | Resulting Material | Reference |

| MoO₃ | Sulfur (S) | 650 | Ar | Si/SiO₂ | Monolayer and few-layer MoS₂ | [6] |

| MoO₃ | Sulfur (S) | 750 | Ar | Si/SiO₂ | Monolayer and few-layer MoS₂ | [6] |

| MoO₂ | Sulfur (S) | 650-750 | Ar/H₂ | Si/SiO₂ | 2H-MoS₂ | [8] |

Characterization of Synthesized MoS₂

The successful synthesis of MoS₂ with the desired properties requires thorough characterization. Common techniques include:

-

Raman Spectroscopy: To determine the number of MoS₂ layers and assess the crystalline quality. The separation between the E¹₂g and A₁g Raman modes is a key indicator of the layer thickness.[9]

-

X-ray Photoelectron Spectroscopy (XPS): To analyze the chemical composition and bonding states of Mo and S, and to identify the phase of MoS₂ (e.g., 2H or 1T).[9]

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, size, and layered structure of the synthesized MoS₂.

-

X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the material.

Conclusion

The synthesis of molybdenum disulfide is a rapidly advancing field with significant implications for various technological applications. While the direct use of this compound as a precursor is not prominently featured in the current literature, a range of other molybdenum sources, particularly sodium molybdate, ammonium molybdate, and molybdenum trioxide, have been successfully employed. Hydrothermal and chemical vapor deposition methods offer versatile routes to produce MoS₂ with controlled morphologies and layer thicknesses. The detailed protocols and comparative data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for the synthesis and exploration of this promising two-dimensional material. Careful control of synthesis parameters and thorough characterization are essential for achieving high-quality MoS₂ tailored for specific applications.

References

- 1. Hydrothermal synthesis of an MoS 2 /MnO 2 nanocomposite: a unique 3D-nanoflower/1D-nanorod structure for high-performance energy storage applications ... - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00065J [pubs.rsc.org]

- 2. Hydrothermal green synthesis of MoS2 nanosheets for pollution abatement and antifungal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chalcogen.ro [chalcogen.ro]

- 5. irjet.net [irjet.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CVD Synthesis of MoS2 Using a Direct MoO2 Precursor: A Study on the Effects of Growth Temperature on Precursor Diffusion and Morphology Evolutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Electronic Band Structure of Crystalline Molybdenum Sulfate: A Methodological and Theoretical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and theoretical frameworks required to investigate the electronic band structure of crystalline molybdenum sulfate (B86663). While direct experimental and computational studies on the electronic band structure of pure crystalline molybdenum sulfate are not extensively available in public literature, this document outlines the established protocols for characterizing similar molybdenum-based compounds. By leveraging detailed procedural knowledge from studies on molybdenum sulfides and oxides, this guide equips researchers with the necessary tools to explore the electronic properties of this compound. The content covers crystallographic fundamentals, theoretical calculations based on Density Functional Theory (DFT), and experimental determination using Angle-Resolved Photoemission Spectroscopy (ARPES). All quantitative data from related systems are summarized for comparative analysis, and procedural workflows are visualized to facilitate experimental and computational design.

Introduction: The State of Research on this compound

This compound is a compound of interest in various industrial and biological contexts.[1] While various forms of this compound have been synthesized and characterized, such as molybdenum(VI) oxide sulfates (e.g., MoO2(SO4)), a comprehensive understanding of their electronic band structure is not yet well-documented in peer-reviewed literature.[2] The electronic band structure is fundamental to understanding a material's electrical conductivity, optical properties, and chemical reactivity, making its characterization crucial for applications in catalysis, electronics, and drug development.

This guide will, therefore, focus on the established methodologies for determining the electronic band structure of crystalline solids, drawing parallels from the extensively studied molybdenum disulfide (MoS₂).[3][4][5] The principles and techniques detailed herein are directly applicable to the study of crystalline this compound.

Crystal Structure of Molybdenum Compounds

The determination of the electronic band structure is fundamentally dependent on the precise knowledge of the crystal structure. For instance, molybdenum disulfide (MoS₂) has a well-known layered hexagonal structure.[4] In contrast, crystalline molybdenum(VI) oxide sulfates, such as the polymorphs of MoO₂(SO₄), possess more complex three-dimensional frameworks.

Two polymorphs of MoO₂(SO₄) have been identified with the following crystallographic details:

-

Polymorph I: Crystallizes in the monoclinic space group C2/c.

-

Polymorph II: Crystallizes in the orthorhombic space group Pna2₁.[2]

Both structures are composed of corner-sharing MoO₆ octahedra and SO₄ tetrahedra, forming layers of eight- and four-membered rings.[2] These layers are then linked to create a three-dimensional framework.[2] The MoO₆ octahedra exhibit significant distortion due to the double-bond character of the terminal oxygen atoms.[2]

A generalized workflow for determining the crystal structure of a novel crystalline material is presented below.

Theoretical Calculation of Electronic Band Structure: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of materials.[6][7][8] DFT calculations can predict the band structure, density of states (DOS), and other electronic properties.

Computational Protocol for DFT Calculations

A typical DFT workflow for calculating the electronic band structure of a crystalline solid, adaptable for this compound, is outlined below.

Key Parameters for DFT Calculations of Molybdenum Compounds

The accuracy of DFT calculations is highly dependent on the chosen parameters. Based on studies of molybdenum sulfides, the following parameters are recommended as a starting point for this compound.[5][7][8][9]

| Parameter | Recommended Value/Method | Rationale |

| Exchange-Correlation Functional | Generalized Gradient Approximation (GGA) with Perdew-Burke-Ernzerhof (PBE) or PW91 functional.[7][8][9] | Provides a good balance between accuracy and computational cost for solid-state systems. |

| Pseudopotentials | Ultrasoft Pseudopotentials (US-PP) or Projector-Augmented Wave (PAW) method.[9] | Efficiently describes the interaction between core and valence electrons. |

| Plane-Wave Cutoff Energy | Convergence tests are necessary. A starting point of 400-500 eV is often sufficient.[5] | Ensures an adequate basis set for representing the electronic wavefunctions. |

| k-point Mesh | Monkhorst-Pack grid. The density should be tested for convergence of the total energy. | Ensures adequate sampling of the Brillouin zone. |

| Smearing | Fermi-Dirac or Gaussian smearing for metallic systems to aid convergence. | |

| Relativistic Effects | Scalar relativistic effects are typically included in modern pseudopotentials. Spin-orbit coupling (SOC) may be important for heavy elements like molybdenum and should be tested. | Molybdenum is a relatively heavy element where relativistic effects can influence the electronic structure. |

Experimental Determination of Electronic Band Structure: Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful experimental technique that directly probes the electronic band structure of crystalline solids.[10][11] It is based on the photoelectric effect, where incident photons eject electrons from the material's surface.[10] By measuring the kinetic energy and emission angle of these photoelectrons, one can map the occupied electronic states as a function of their momentum.[10]

Experimental Protocol for ARPES Measurements

The following diagram illustrates the key steps in an ARPES experiment.

Key Considerations for ARPES on Molybdenum Compounds

-

Surface Preparation: ARPES is a surface-sensitive technique. Therefore, obtaining a clean, atomically flat surface is critical. This is typically achieved by in-situ cleavage of a single crystal in an ultra-high vacuum (UHV) environment.

-

Photon Energy: The choice of photon energy influences the momentum resolution and the probing depth. Lower photon energies generally provide better momentum resolution.[11]

-

Polarization of Light: The polarization of the incident light can be used to selectively probe electronic states with different orbital symmetries.

-

Temperature: Low temperatures are often required to reduce thermal broadening and observe fine features in the electronic structure.

Expected Electronic Band Structure of this compound

While specific data for this compound is lacking, we can make some educated inferences based on the electronic configurations of its constituent atoms and data from related compounds like MoS₂.

-

Valence Band: The valence band is expected to be primarily composed of O 2p and S 3p orbitals, with some contribution from Mo 4d orbitals.

-

Conduction Band: The conduction band is likely to be dominated by Mo 4d orbitals.

-

Band Gap: The material is expected to be a semiconductor or an insulator with a significant band gap. For comparison, bulk MoS₂ has an indirect band gap of about 1.2-1.4 eV, while monolayer MoS₂ has a direct band gap of around 1.9 eV.[4][12] The more complex crystal structure and the presence of highly electronegative oxygen in this compound suggest a potentially larger band gap compared to MoS₂.

The projected density of states (PDOS) from a DFT calculation would be instrumental in deconvoluting the specific orbital contributions to the valence and conduction bands, as has been demonstrated for MoS₂.[9][13]

Summary and Future Directions

The electronic band structure of crystalline this compound remains an open area for investigation. This guide provides a robust framework for researchers to approach this topic by outlining the necessary experimental and theoretical protocols. The detailed methodologies for crystal structure determination, DFT calculations, and ARPES measurements, drawn from extensive research on related molybdenum compounds, serve as a direct blueprint for future studies.

Future work should focus on the synthesis of high-quality single crystals of various this compound phases to enable precise experimental characterization. Subsequent theoretical calculations, benchmarked against experimental data, will be crucial for developing a comprehensive understanding of the electronic properties of this class of materials and unlocking their potential for various applications.

References

- 1. This compound | 51016-80-9 | Benchchem [benchchem.com]

- 2. Synthesis and characterization of molybdenum(VI) oxide sulfates and crystal structures of two polymorphs of MoO2(SO4) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. imoa.info [imoa.info]

- 4. ossila.com [ossila.com]

- 5. researchgate.net [researchgate.net]

- 6. Density functional theory study of triangular molybdenum sulfide nanocluster and CO adsorption on it - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Angle-resolved photoemission spectroscopy - Wikipedia [en.wikipedia.org]

- 11. Angle-resolved Photoemission Spectroscopy | Shen Laboratory [arpes.stanford.edu]

- 12. Band Alignments, Electronic Structure, and Core-Level Spectra of Bulk Molybdenum Dichalcogenides (MoS2, MoSe2, and MoTe2) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Molybdenum Sulfate: A Comprehensive Technical Guide to Chemical Formulas and Oxidation States

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical formulas and oxidation states of molybdenum sulfate (B86663). Molybdenum, a transition metal, exhibits a wide range of oxidation states, leading to a variety of sulfate compounds with distinct properties and applications. This document summarizes the key quantitative data, details experimental protocols for characterization, and visualizes the relationships between different molybdenum sulfate species and the workflows for their analysis.

Data Presentation: this compound Compounds and Their Oxidation States

The following table summarizes the known chemical formulas of this compound and related oxysulfate compounds, along with the corresponding oxidation states of the molybdenum atom.

| Chemical Formula | Compound Name | Molybdenum Oxidation State |

| MoSO₄ | Molybdenum(II) Sulfate | +2 |

| Mo(SO₄)₂ | Molybdenum(IV) Sulfate | +4 |

| Mo(SO₄)₃ | Molybdenum(VI) Sulfate | +6 |

| MoO₂(SO₄) | Molybdenum(VI) Oxide Sulfate | +6 |

| [Mo₂(SO₄)₄]³⁻ | Tetra-μ-sulfato-dimolybdate(II,III) | +2.5 (Mixed Valence: one Mo is +2, the other is +3) |

Chemical Formulas and Oxidation States of this compound

Molybdenum is a versatile transition metal that can exist in numerous oxidation states, ranging from -2 to +6.[1] Its most stable and common oxidation states are +4 and +6. This variability gives rise to several this compound compounds.

Molybdenum(II) Sulfate (MoSO₄): In this compound, molybdenum exhibits a +2 oxidation state. The sulfate ion (SO₄²⁻) has a charge of -2, which is balanced by a single molybdenum ion with a +2 charge, resulting in the neutral formula MoSO₄.[2][3]

Molybdenum(IV) Sulfate (Mo(SO₄)₂): Molybdenum disulfide (MoS₂), a common sulfide (B99878) of molybdenum, features molybdenum in the +4 oxidation state.[1][4] While less commonly documented as a simple sulfate, the +4 oxidation state is stable for molybdenum.

Molybdenum(VI) Sulfate (Mo(SO₄)₃): Molybdenum in its +6 oxidation state can form molybdenum(VI) sulfate, with the chemical formula Mo(SO₄)₃.[5][6]

Molybdenum(VI) Oxide Sulfate (MoO₂(SO₄)): Research has identified and characterized molybdenum(VI) oxide sulfates.[7][8][9] In these compounds, molybdenum is in the +6 oxidation state. Several polymorphs (different crystal structures) of MoO₂(SO₄) have been synthesized and studied.[7][8]

Mixed Valence Molybdenum Sulfates: A notable example of a mixed-valence this compound is the complex ion [Mo₂(SO₄)₄]³⁻. In this ion, the average oxidation state of molybdenum is +2.5. This is achieved through a combination of one molybdenum atom in the +3 oxidation state and another in the +2 state.[10]

Experimental Protocols

The synthesis and characterization of this compound compounds involve various analytical techniques to determine their chemical formula and the oxidation state of molybdenum.

Synthesis of Molybdenum(VI) Oxide Sulfate (MoO₂(SO₄))

A common method for the synthesis of molybdenum(VI) oxide sulfates involves the reaction of molybdenum trioxide (α-MoO₃) or its hydrate (B1144303) with concentrated sulfuric acid.[7][8][9]

Detailed Methodology:

-

Reactants: α-Molybdenum trioxide (α-MoO₃) or MoO₃·0.43H₂O and sulfuric acid (65-95 wt%).[8]

-

Reaction Conditions: The reaction is carried out at temperatures ranging from room temperature up to the boiling point of the acid.[7][8] The specific polymorph of MoO₂(SO₄) obtained depends on the reaction temperature and time.[9][11]

-

Isolation: The resulting solid product is isolated from the reaction mixture.

Characterization Techniques

A combination of analytical methods is employed to characterize the synthesized this compound compounds:

-

Powder X-ray Diffraction (PXD): Used to identify the crystalline phases and determine the crystal structure of the different polymorphs of MoO₂(SO₄).[7][8]

-

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): These techniques are used to study the thermal stability of the compounds and their decomposition pathways upon heating.[7][8] For instance, MoO₂(SO₄) decomposes to molybdenum trioxide (α-MoO₃) upon heating.[7][8]

-

Chemical Analysis: Standard chemical analysis methods are used to determine the elemental composition of the synthesized compounds, confirming the ratio of molybdenum, sulfur, and oxygen.[7][8]

-

Spectroscopic Techniques: While not explicitly detailed in the provided search results for this compound, techniques such as X-ray Photoelectron Spectroscopy (XPS) are generally used to determine the oxidation states of elements in a compound.

Mandatory Visualizations

Logical Relationship of Molybdenum Sulfates and Oxidation States

The following diagram illustrates the relationship between different this compound compounds and the corresponding oxidation state of molybdenum.

References

- 1. imoa.info [imoa.info]

- 2. Molybdenum(2+) sulfate | MoO4S | CID 10241652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. brainly.com [brainly.com]

- 4. imoa.info [imoa.info]

- 5. webqc.org [webqc.org]

- 6. americanelements.com [americanelements.com]

- 7. Synthesis and characterization of molybdenum(VI) oxide sulfates and crystal structures of two polymorphs of MoO2(SO4) - Lookchem [lookchem.com]

- 8. Synthesis and characterization of molybdenum(VI) oxide sulfates and crystal structures of two polymorphs of MoO2(SO4) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and characterization of molybdenum(VI) oxide sulfates and crystal structures of two polymorphs of MoO2(SO4) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. quora.com [quora.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Molybdenum-Sulfur-Oxygen System: Phase Equilibria, and Experimental Determination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molybdenum-sulfur-oxygen (Mo-S-O) ternary system, with a focus on its phase diagrams, the properties of its constituent binary systems, and the experimental methodologies used to characterize them. Given the complexity and incomplete characterization of the full ternary phase diagram, this document synthesizes available data on the Mo-O and Mo-S binary systems and discusses the known molybdenum oxysulfide compounds.

The Mo-O Binary System

The molybdenum-oxygen system is characterized by several stable oxides, with molybdenum existing in various oxidation states, most commonly +4 and +6.[1] Molybdenum trioxide (MoO₃) and molybdenum dioxide (MoO₂) are the most extensively studied compounds.[1][2][3] The stability of these oxides is highly dependent on temperature and oxygen partial pressure.[2][3]

Table 1: Key Phases in the Molybdenum-Oxygen System

| Phase | Chemical Formula | Molybdenum Oxidation State | Crystal Structure | Key Properties |

| Molybdenum Dioxide | MoO₂ | +4 | Monoclinic | Stable oxide, can be formed by the reduction of MoO₃.[4] |

| Molybdenum Trioxide | MoO₃ | +6 | Orthorhombic | Precursor for the synthesis of most other molybdenum compounds and alloys.[1] Volatile at high temperatures.[1] |

The Mo-S Binary System

The molybdenum-sulfur system is fundamental to understanding the behavior of many catalysts, particularly in hydrodesulfurization processes.[5] The most stable and well-known compound is molybdenum disulfide (MoS₂).[1] The phase equilibria in this system are a function of temperature and sulfur pressure.[6][7]

Table 2: Key Phases in the Molybdenum-Sulfur System

| Phase | Chemical Formula | Molybdenum Oxidation State | Crystal Structure | Key Properties |

| Molybdenum Disulfide | MoS₂ | +4 | Hexagonal | A layered material with excellent lubricating and catalytic properties.[5] |

| Molybdenum Sesquisulfide | Mo₂S₃ | +3 | Orthorhombic | Another stable sulfide (B99878) of molybdenum.[6][7] |

The Mo-S-O Ternary System: Molybdenum Oxysulfides

The ternary Mo-S-O system is significantly more complex, with the formation of various molybdenum oxysulfide compounds (MoSₓOᵧ). These materials have gained attention for their potential applications in catalysis and energy storage.[8][9][10] The synthesis of pure molybdenum oxysulfides is challenging due to the difficulty in controlling the precise stoichiometry of sulfur and oxygen.[8]

Molybdenum oxysulfides can be synthesized through various methods, including the thermal decomposition of precursor salts like ammonium (B1175870) oxothiomolybdate ((NH₄)₂MoO₂S₂)[9][11], the sulfidation of molybdenum oxides[4][12], or by direct reaction of Mo, S, and O under controlled conditions. The exact phases formed depend critically on the reaction temperature, atmosphere (e.g., partial pressures of O₂, S₂, H₂S), and the nature of the precursors.[4][12]

Due to the complexity of controlling the oxygen and sulfur chemical potentials simultaneously, a complete, experimentally determined phase diagram for the entire Mo-S-O system is not well-established in the literature. Research has generally focused on the synthesis and characterization of specific oxysulfide compounds rather than a systematic mapping of the entire ternary phase space.

Caption: A conceptual diagram of the Mo-S-O ternary system.

Experimental Protocols for Phase Diagram Determination

The determination of phase equilibria in the Mo-S-O system requires precise control of temperature, pressure, and composition, followed by thorough characterization of the resulting phases.

Key Experimental Techniques:

-

Synthesis:

-

Solid-State Reaction: Intimate mixtures of Mo, MoO₃, and MoS₂ powders are pressed into pellets and annealed at high temperatures in sealed, evacuated quartz ampoules. The overall composition of the starting mixture determines the point in the ternary phase diagram being investigated.

-

Gas-Solid Equilibration: Molybdenum or molybdenum oxide substrates are heated in a controlled atmosphere containing a mixture of gases such as H₂S, SO₂, O₂, and an inert gas (e.g., Ar). The partial pressures of the reactive gases determine the chemical potentials of sulfur and oxygen.

-

Thermal Decomposition: Precursors such as ammonium oxothiomolybdates are heated under controlled atmospheres to yield various molybdenum oxysulfide phases.[9][11]

-

-

Characterization:

-

X-ray Diffraction (XRD): Used to identify the crystalline phases present in the samples after equilibration. The lattice parameters can also provide information about solid solutions.

-

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and oxidation states of Mo, S, and O on the surface of the samples.

-

Electron Probe Microanalysis (EPMA): For quantitative compositional analysis of the different phases present in a sample.

-

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): To study phase transitions as a function of temperature.

-

Caption: Experimental workflow for determining an isothermal section of a ternary phase diagram.

References

- 1. Molybdenum - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. "A thermodynamic study of the molybdenum-sulfur system at 1100⁰C" by Seth C. Schaefer [scholarsmine.mst.edu]

- 7. books.google.cn [books.google.cn]

- 8. Effects of anionic substitution in molybdenum oxysulfide supported on reduced graphene oxide sheets for the hydrogen evolution reaction and supercapacitor application - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Single-layer MoS2 formation by sulfidation of molybdenum oxides in different oxidation states on Au(111) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Spectroscopic Properties of Molybdenum Sulfate Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of various molybdenum sulfate (B86663) compounds. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating key spectroscopic data, detailing experimental methodologies, and illustrating relevant chemical processes.

Introduction to Molybdenum Sulfate Compounds

Molybdenum, a transition metal, can exist in various oxidation states, leading to a diverse range of sulfate compounds with distinct chemical and physical properties. These compounds are of significant interest in catalysis, materials science, and have potential applications in biological systems. Understanding their spectroscopic signatures is crucial for their characterization, quality control, and for elucidating their roles in various chemical and biological processes. This guide focuses on the application of key spectroscopic techniques—Ultraviolet-Visible (UV-Vis), Infrared (IR), Raman, X-ray Photoelectron Spectroscopy (XPS), and Nuclear Magnetic Resonance (NMR)—to the study of this compound compounds.

Data Presentation: Spectroscopic Parameters

The following tables summarize the key quantitative spectroscopic data for several this compound and related compounds, facilitating easy comparison of their characteristic spectral features.

Vibrational Spectroscopy Data

Table 1: Infrared (IR) and Raman Spectroscopy Data for this compound and Oxide Sulfate Compounds

| Compound | Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

| K₄Mo₂(SO₄)₄·2H₂O | IR (KBr disk) | 3580, 3500, 1620 | ν(O-H), δ(H₂O) | [1] |

| 1180, 1115, 1030 | ν₃(SO₄²⁻) | [1] | ||

| 970 | ν₁(SO₄²⁻) | [1] | ||

| 640, 600 | ν₄(SO₄²⁻) | [1] | ||

| 470 | ν₂(SO₄²⁻) | [1] | ||

| Raman | 975 | ν₁(SO₄²⁻) | [1] | |

| 475 | ν₂(SO₄²⁻) | [1] | ||

| 1120, 1035 | ν₃(SO₄²⁻) | [1] | ||

| 645, 605 | ν₄(SO₄²⁻) | [1] | ||

| 360 | ν(Mo-O) | [1] | ||

| 397 | ν(Mo-Mo) | [1] | ||

| K₃Mo₂(SO₄)₄·3.5H₂O | IR (KBr disk) | 3580, 3450, 1620 | ν(O-H), δ(H₂O) | [1] |

| 1180, 1110, 1025 | ν₃(SO₄²⁻) | [1] | ||

| 970 | ν₁(SO₄²⁻) | [1] | ||

| 640, 600 | ν₄(SO₄²⁻) | [1] | ||

| 470 | ν₂(SO₄²⁻) | [1] | ||

| Raman | 978 | ν₁(SO₄²⁻) | [1] | |

| 478 | ν₂(SO₄²⁻) | [1] | ||

| 1125, 1030 | ν₃(SO₄²⁻) | [1] | ||

| 645, 605 | ν₄(SO₄²⁻) | [1] | ||

| 365 | ν(Mo-O) | [1] | ||

| 399 | ν(Mo-Mo) | [1] | ||

| MoO₂(SO₄) | IR | ~995, ~910 | ν(Mo=O) | [1] |

| ~1230, ~1150, ~1050 | ν(S-O) | [1] |

Electronic Spectroscopy Data

Table 2: UV-Visible Spectroscopy Data for Molybdenum Compounds in Solution

| Species | Solvent/pH | λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Reference |

| [MoO₄]²⁻ | pH 7 | 207-208 | ~3,500 | [2] |

| ~232 (shoulder) | - | [2] | ||

| [HMoO₄]⁻ | pH 4 | ~220 | ~4,500 | [2] |

| [H₂MoO₄] | < pH 3 | ~230 | ~3,600 | [2] |

| Mo(VI) with 4-Hydroxybenzaldehydethiosemicarbazone | pH 6 | 365 | 1.25 x 10⁴ | [3] |

X-ray Photoelectron Spectroscopy (XPS) Data

Table 3: Mo 3d Binding Energies for Molybdenum Compounds

| Compound/Species | Oxidation State | Mo 3d₅/₂ Binding Energy (eV) | Mo 3d₃/₂ Binding Energy (eV) | Reference |

| Mo metal | 0 | 228.0 | - | [4] |

| MoO₂ | +4 | 229.5 | 232.2 | [4][5] |

| MoO₃ | +6 | 233.1 | 235.6 | [4][6] |

| MoS₂ | +4 | ~229.4 | ~231.5 | [6] |

| Mo⁵⁺ species | +5 | ~229.0 - 230.5 | ~232.0 - 234.0 | [7][8] |

| Mo⁶⁺ in oxides | +6 | 232.1 - 234.0 | 234.0 - 237.0 | [7][8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 4: ⁹⁵Mo NMR Chemical Shifts for Molybdenum Compounds

| Compound/Species | Solvent | Chemical Shift (δ, ppm) | Reference |

| [MoO₄]²⁻ | H₂O/D₂O | 0 | [9][10] |

| [MoS₄]²⁻ | H₂O | +2245 | [10] |

| [MoOS₃]²⁻ | H₂O | +1699 | [10] |

| [MoO₂S₂]²⁻ | H₂O | +1139 | [10] |

| [MoO₃S]²⁻ | H₂O | +553 | [10] |

| Mo(CO)₆ | CDCl₃ | -1865 | [11] |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and should be adapted based on the specific instrumentation and sample properties.

UV-Visible (UV-Vis) Spectroscopy

Objective: To measure the electronic transitions of this compound compounds in solution, providing information on concentration and chemical environment.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the this compound compound by accurately weighing the solid and dissolving it in a suitable solvent (e.g., deionized water, dilute acid/base) in a volumetric flask.

-

Prepare a series of standard solutions of known concentrations by serial dilution of the stock solution.

-

Ensure the sample is fully dissolved and the solution is free of suspended particles.

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the solvent to be used as a blank reference.

-

Record a baseline spectrum with the blank cuvette in both the sample and reference beams.

-

Rinse the sample cuvette with the sample solution before filling it.

-

Record the absorption spectrum of the sample over the desired wavelength range (typically 200-800 nm).

-

Ensure the absorbance values fall within the linear range of the instrument (typically 0.1-1.0 AU). Dilute the sample if necessary.

-

Infrared (IR) Spectroscopy

Objective: To identify functional groups and characterize the vibrational modes of this compound compounds.

Methodology for Solid Samples (KBr Pellet Technique):

-

Sample Preparation:

-

Thoroughly dry the this compound sample and spectroscopy-grade potassium bromide (KBr) to remove any moisture.

-

In an agate mortar, grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Instrumentation and Measurement:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

Collect a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Methodology for Solid Samples (Nujol Mull Technique):

-

Sample Preparation:

-

Grind a small amount of the solid sample (5-10 mg) to a fine powder in an agate mortar.

-

Add a few drops of Nujol (mineral oil) and continue grinding to create a uniform, thick paste (mull).

-

Spread a thin layer of the mull between two KBr or NaCl plates.

-

-

Instrumentation and Measurement:

-

Mount the plates in the spectrometer's sample holder.

-

Record the IR spectrum. Note that Nujol itself has characteristic C-H absorption bands that will be present in the spectrum.

-

Raman Spectroscopy

Objective: To obtain complementary vibrational information to IR spectroscopy, particularly for symmetric vibrations and metal-ligand bonds.

Methodology:

-

Sample Preparation:

-

Solid samples can be analyzed directly as powders in a capillary tube or on a microscope slide.

-

Solutions can be analyzed in a quartz cuvette.

-

-

Instrumentation and Measurement:

-

Use a Raman spectrometer equipped with a monochromatic laser source (e.g., 532 nm, 785 nm).

-

Focus the laser beam onto the sample.

-

Collect the scattered light using a high-sensitivity detector.

-

The spectral range and acquisition time should be optimized to obtain a good quality spectrum while avoiding sample degradation from the laser.

-

If the sample is fluorescent, using a longer wavelength excitation laser (e.g., 785 nm or 1064 nm) may be necessary.

-

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition and oxidation states of molybdenum and other elements on the surface of the compound.

Methodology:

-

Sample Preparation:

-

Mount the solid powder sample onto a sample holder using double-sided adhesive tape or by pressing it into a clean indium foil.

-

Ensure the sample surface is as flat as possible.

-

-

Instrumentation and Measurement:

-

Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

Use a monochromatic X-ray source (e.g., Al Kα).

-

Record a survey scan to identify all elements present on the surface.

-

Acquire high-resolution spectra for the elements of interest (e.g., Mo 3d, S 2p, O 1s).

-

The binding energy scale should be calibrated using a reference peak, typically the adventitious carbon C 1s peak at 284.8 eV.

-

Analyze the high-resolution spectra by fitting the peaks to determine the binding energies and relative atomic concentrations of the different chemical states.

-

⁹⁵Mo Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To probe the local chemical environment of the molybdenum nucleus.

Methodology:

-

Sample Preparation:

-

Dissolve the this compound compound in a suitable deuterated solvent (e.g., D₂O). The concentration should be high enough to obtain a good signal-to-noise ratio.

-

Filter the solution into a clean NMR tube to remove any particulate matter.

-

For paramagnetic compounds, specialized techniques may be required to obtain usable spectra due to rapid relaxation and broad lines.

-

-

Instrumentation and Measurement:

-

Use a high-field NMR spectrometer equipped with a broadband probe.

-

Tune the probe to the ⁹⁵Mo frequency.

-

Acquire the spectrum using a simple pulse-and-acquire sequence.

-

A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio, which can be substantial for this low-gamma, quadrupolar nucleus.

-

Use an external reference, such as a 2M solution of Na₂MoO₄ in D₂O, for which the chemical shift is defined as 0 ppm.[12]

-

Visualizations: Reaction Pathways and Workflows

Synthesis of Molybdenum(VI) Oxide Sulfates

The following diagram illustrates the reaction pathway for the synthesis of different modifications of molybdenum(VI) oxide sulfate (MoO₂(SO₄)) from molybdenum trioxide (α-MoO₃) and sulfuric acid (H₂SO₄).[1]

Caption: Reaction scheme for the formation of MoO₂(SO₄) modifications.

General Experimental Workflow for Spectroscopic Analysis

This diagram outlines a typical workflow for the spectroscopic characterization of a synthesized this compound compound.

Caption: General workflow for spectroscopic characterization.

References

- 1. Synthesis and characterization of molybdenum(VI) oxide sulfates and crystal structures of two polymorphs of MoO2(SO4) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. imoa.info [imoa.info]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Molybdenum | XPS Periodic Table | Thermo Fisher Scientific - US [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. (Mo) Molybdenum NMR [chem.ch.huji.ac.il]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Hydrothermal Synthesis of Molybdenum Disulfide Crystals